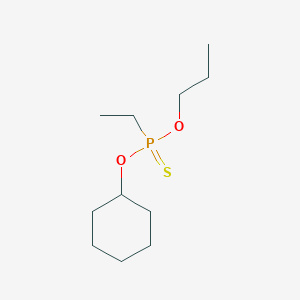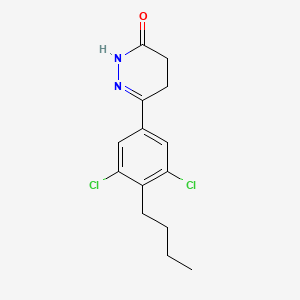
2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione is an organophosphorus compound with the molecular formula C10H16N3PS It is characterized by the presence of an anilino group, a diazaphospholidine ring, and a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione typically involves the reaction of aniline with a diazaphospholidine precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The anilino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The thione group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-oxide
- 2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-selenone
Uniqueness
2-Anilino-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidine-2-thione is unique due to the presence of the thione functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
62419-29-8 |
|---|---|
Molecular Formula |
C10H16N3PS |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
1,3-dimethyl-N-phenyl-2-sulfanylidene-1,3,2λ5-diazaphospholidin-2-amine |
InChI |
InChI=1S/C10H16N3PS/c1-12-8-9-13(2)14(12,15)11-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,11,15) |
InChI Key |
YXZLKLVTSZGNHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(P1(=S)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


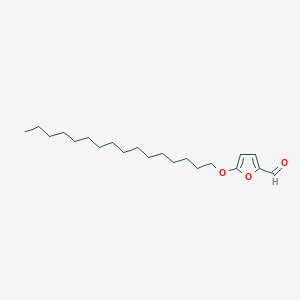
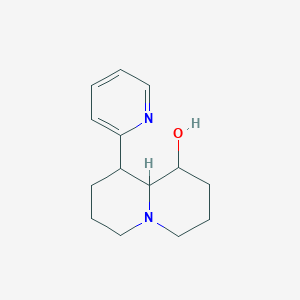
![4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile](/img/structure/B14523419.png)
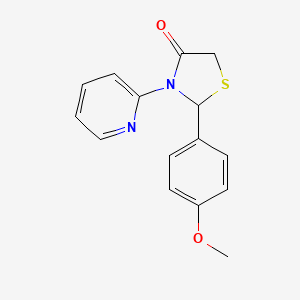
![9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14523421.png)
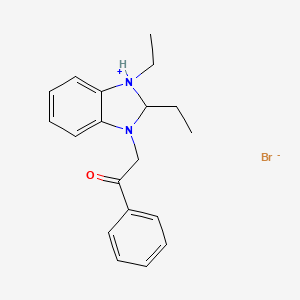
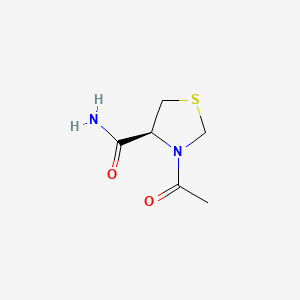
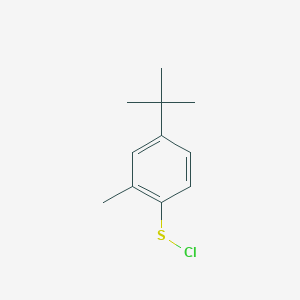
![6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523436.png)
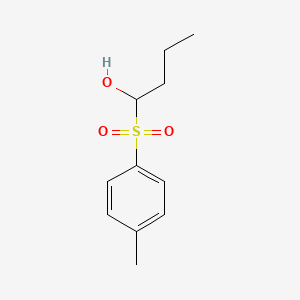
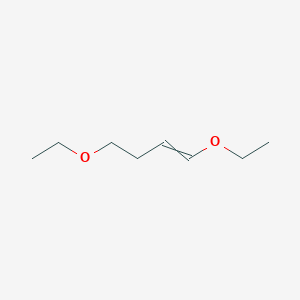
![4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14523445.png)
